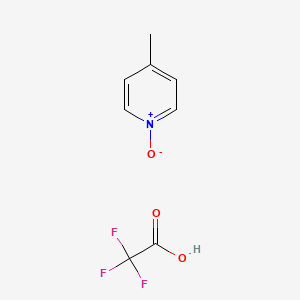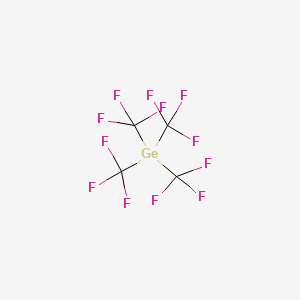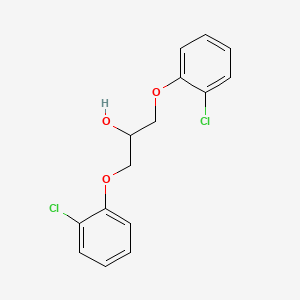
1,3-Bis(2-chlorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 It is a derivative of propanol, featuring two chlorophenoxy groups attached to the propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chlorophenoxy)propan-2-ol can be synthesized through the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chlorophenol to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process would typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the propan-2-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Major products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Scientific Research Applications
1,3-Bis(2-chlorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antileishmanial properties.
Medicine: Explored for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chlorophenoxy)propan-2-ol involves its interaction with biological targets, leading to various biochemical effects. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite, reducing its viability and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes essential for parasite survival.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A similar compound with methoxy groups instead of chloro groups, used as a pharmaceutical impurity standard.
1,3-Bis(allyloxy)-2-propanol: Another related compound with allyloxy groups, used in organic synthesis.
Uniqueness
1,3-Bis(2-chlorophenoxy)propan-2-ol is unique due to the presence of chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activity. The chloro substituents enhance its ability to participate in various chemical reactions and may contribute to its biological efficacy against certain pathogens .
Properties
CAS No. |
57641-50-6 |
|---|---|
Molecular Formula |
C15H14Cl2O3 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1,3-bis(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Cl2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
InChI Key |
XELWKDNRDKLWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


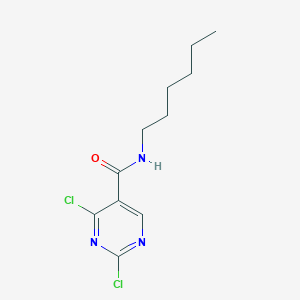
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
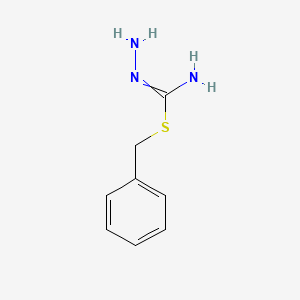

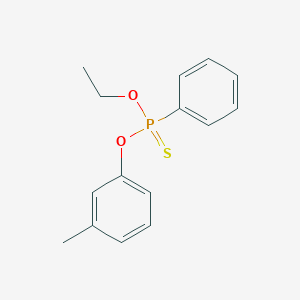
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
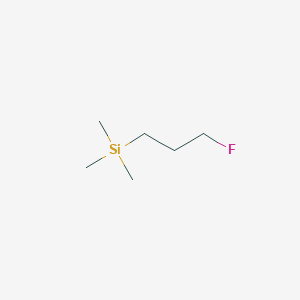
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
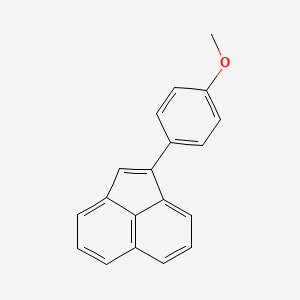
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
